2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide

Descripción

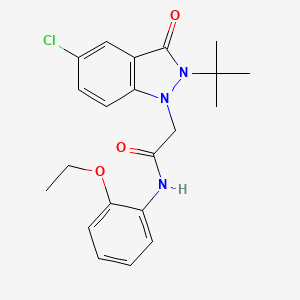

The compound 2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide features a 1H-indazol-3-one core substituted with a tert-butyl group at position 2, a chlorine atom at position 5, and an acetamide moiety linked to a 2-ethoxyphenyl group. The indazolone scaffold is pharmacologically significant due to its presence in kinase inhibitors and anti-inflammatory agents.

Propiedades

IUPAC Name |

2-(2-tert-butyl-5-chloro-3-oxoindazol-1-yl)-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24ClN3O3/c1-5-28-18-9-7-6-8-16(18)23-19(26)13-24-17-11-10-14(22)12-15(17)20(27)25(24)21(2,3)4/h6-12H,5,13H2,1-4H3,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWARAOHGIYVXOT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)CN2C3=C(C=C(C=C3)Cl)C(=O)N2C(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The process often includes:

Formation of the Indazole Core: This can be achieved through cyclization reactions involving hydrazines and ketones.

Introduction of the tert-Butyl Group: This step may involve alkylation reactions using tert-butyl halides.

Chlorination: The chloro substituent is introduced via chlorination reactions, often using reagents like thionyl chloride or phosphorus pentachloride.

Acetamide Formation: The final step involves the formation of the acetamide group through acylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Análisis De Reacciones Químicas

Types of Reactions

2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The chloro substituent can be replaced with other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or aldehydes, while reduction can produce alcohols.

Aplicaciones Científicas De Investigación

2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of cancer and inflammatory diseases.

Materials Science: It is explored for use in the development of new materials with unique properties, such as enhanced stability or specific electronic characteristics.

Biological Research: Researchers investigate its effects on various biological pathways and its potential as a tool for studying cellular processes.

Mecanismo De Acción

The mechanism of action of 2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to the desired therapeutic effects.

Comparación Con Compuestos Similares

Structural and Functional Insights

- The ethoxyphenyl group may participate in C–H···O interactions, akin to patterns observed in sulfonamides .

- Crystallography : SHELX programs are critical for resolving complex structures, as seen in thiophene acetamides , suggesting similar methods could elucidate the target’s conformation.

- Bioactivity : While pesticide analogs act on plant targets, the indazolone core in the target compound aligns with kinase inhibitors, implying divergent mechanisms.

Actividad Biológica

The compound 2-(2-(tert-butyl)-5-chloro-3-oxo-2,3-dihydro-1H-indazol-1-yl)-N-(2-ethoxyphenyl)acetamide (CAS Number: 1251673-25-2) is a member of the indazole family, which has garnered attention for its potential biological activities, particularly in the context of cancer research. This article summarizes the available data on its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

| Property | Value |

|---|---|

| Molecular Formula | C21H24ClN3O4 |

| Molecular Weight | 417.89 g/mol |

| Structure | Structure |

Research indicates that compounds similar to This compound may exert their biological effects through several mechanisms:

- Microtubule Destabilization : Some derivatives have shown effective inhibition of microtubule assembly, suggesting a potential role as microtubule-destabilizing agents. This is critical in cancer therapy as it can lead to apoptosis in cancer cells by disrupting mitotic processes .

- Apoptosis Induction : Studies have demonstrated that certain compounds can enhance caspase activity, leading to increased apoptosis in breast cancer cell lines (e.g., MDA-MB-231). This effect was observed at concentrations as low as 1.0 μM .

- Cell Cycle Arrest : The compound may also influence cell cycle dynamics, promoting arrest at specific phases which can inhibit tumor growth and proliferation .

Efficacy in Cell Models

The biological activity of this compound has been evaluated using various cancer cell lines. The following table summarizes findings from recent studies:

| Cell Line | Concentration (μM) | Effect Observed |

|---|---|---|

| MDA-MB-231 (Breast) | 1.0 | Morphological changes; increased apoptosis |

| HepG2 (Liver) | 10.0 | Enhanced caspase activity |

| A549 (Lung) | 5.0 | Inhibition of proliferation |

These studies indicate that This compound exhibits significant cytotoxicity against various cancer types, highlighting its potential as an anticancer agent.

Case Studies

A notable study involved the synthesis and evaluation of several indazole derivatives, including our compound of interest. The results indicated:

- Inhibition Rates : At a concentration of 20 μM, the compound exhibited a 40% inhibition rate on microtubule assembly.

- Caspase Activation : The compound significantly activated caspase pathways at higher concentrations, confirming its role in promoting apoptosis within tumor cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.